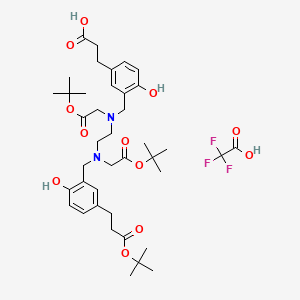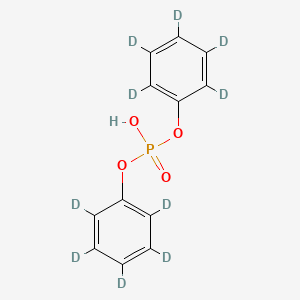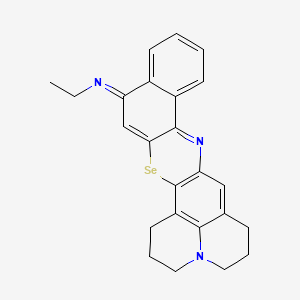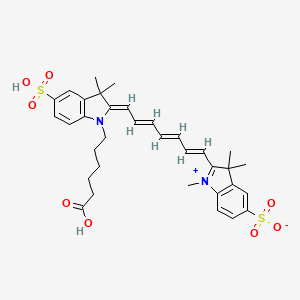
Glucocorticoid receptor agonist-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucocorticoid receptor agonist-4 is a synthetic compound designed to mimic the effects of natural glucocorticoids. Glucocorticoids are steroid hormones that play a crucial role in regulating inflammation, immune responses, and metabolism. By binding to the glucocorticoid receptor, this compound can modulate gene expression and exert potent anti-inflammatory and immunosuppressive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic routes may include the use of steroid precursors, such as cholesterol or pregnenolone, followed by chemical modifications to achieve the desired structure .
Industrial Production Methods: Industrial production of glucocorticoid receptor agonist-4 often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Glucocorticoid receptor agonist-4 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or ketone groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Glucocorticoid receptor agonist-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and receptor-ligand interactions.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell proliferation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Glucocorticoid receptor agonist-4 exerts its effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamilyThis interaction modulates the transcription of target genes involved in inflammation, immune response, and metabolism .
Comparison with Similar Compounds
Cortisol: A natural glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects.
Prednisolone: Another synthetic glucocorticoid used in various inflammatory and autoimmune conditions
Uniqueness: Glucocorticoid receptor agonist-4 is unique in its specific structural modifications that enhance its binding affinity and selectivity for the glucocorticoid receptor. This results in a more targeted therapeutic effect with potentially fewer side effects compared to other glucocorticoids .
Properties
Molecular Formula |
C36H40FNO7 |
|---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[3-[(3-aminophenyl)methoxy]-2-fluoro-6-methylphenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C36H40FNO7/c1-19-7-10-27(43-18-20-5-4-6-22(38)13-20)32(37)30(19)33-44-29-15-25-24-9-8-21-14-23(40)11-12-34(21,2)31(24)26(41)16-35(25,3)36(29,45-33)28(42)17-39/h4-7,10-14,24-26,29,31,33,39,41H,8-9,15-18,38H2,1-3H3/t24-,25-,26-,29+,31+,33+,34-,35-,36+/m0/s1 |
InChI Key |
HNGDCWMBBDBZCI-ALOVAHRDSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)[C@@H]3O[C@@H]4C[C@H]5[C@@H]6CCC7=CC(=O)C=C[C@@]7([C@H]6[C@H](C[C@@]5([C@@]4(O3)C(=O)CO)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC(=CC=C2)N)F)C3OC4CC5C6CCC7=CC(=O)C=CC7(C6C(CC5(C4(O3)C(=O)CO)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)









![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)

![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
